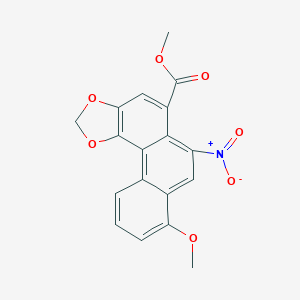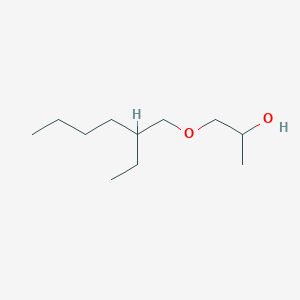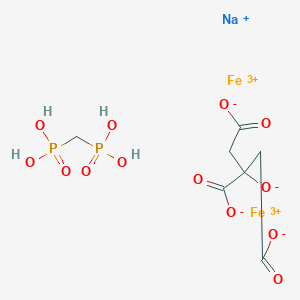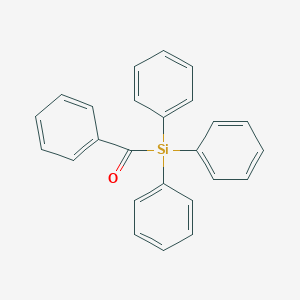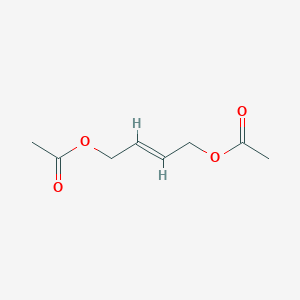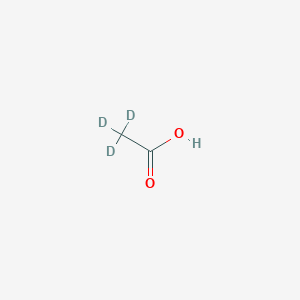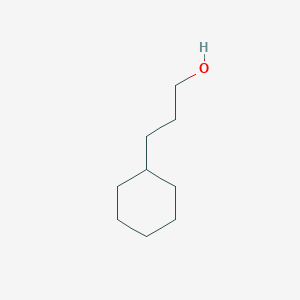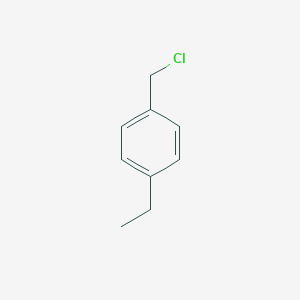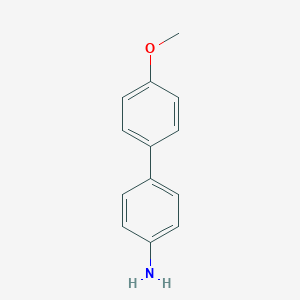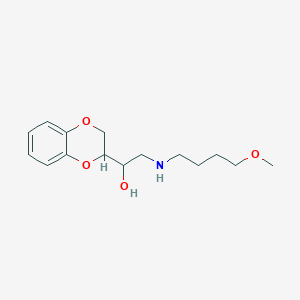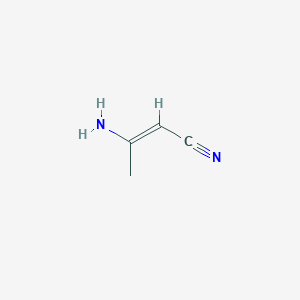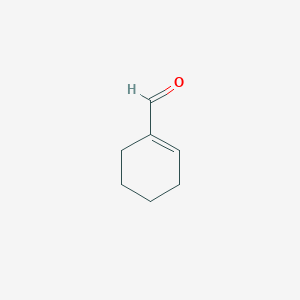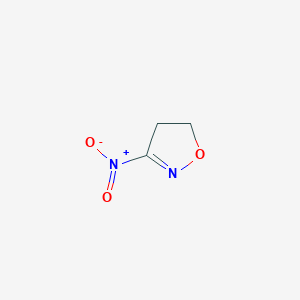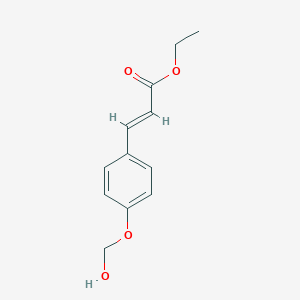
Ethyl hydroxymethoxycinnamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl hydroxymethoxycinnamate (EHMC) is a chemical compound that is commonly used in the production of cosmetics and personal care products. It is a UV-absorbing agent and is often added to sunscreens, lotions, and other products to protect the skin from harmful UV radiation. EHMC has gained significant attention in the scientific community due to its potential health benefits and its role in protecting the skin from UV damage. In
Mécanisme D'action
Ethyl hydroxymethoxycinnamate works by absorbing UV radiation and converting it into heat energy. This process prevents the UV radiation from penetrating the skin and causing damage to the cells. Ethyl hydroxymethoxycinnamate also has antioxidant properties, which help to neutralize free radicals and protect the cells from oxidative stress.
Effets Biochimiques Et Physiologiques
Ethyl hydroxymethoxycinnamate has been shown to have a number of biochemical and physiological effects. It has been shown to reduce inflammation, to protect cells from oxidative stress, and to have a protective effect against skin damage caused by UV radiation. Ethyl hydroxymethoxycinnamate has also been shown to have a moisturizing effect on the skin and to improve skin barrier function.
Avantages Et Limitations Des Expériences En Laboratoire
Ethyl hydroxymethoxycinnamate is a relatively safe and easy-to-use compound, making it an ideal candidate for lab experiments. However, it is important to note that Ethyl hydroxymethoxycinnamate can be sensitive to light and heat, which can affect its stability and efficacy. Additionally, Ethyl hydroxymethoxycinnamate can be difficult to dissolve in water, which can make it challenging to work with in certain experiments.
Orientations Futures
There are a number of future directions for research on Ethyl hydroxymethoxycinnamate. One area of interest is the potential use of Ethyl hydroxymethoxycinnamate in the treatment of skin cancer. Ethyl hydroxymethoxycinnamate has been shown to have a protective effect against UV radiation, which is a major risk factor for skin cancer. Additionally, Ethyl hydroxymethoxycinnamate has been shown to have anti-inflammatory and antioxidant properties, which may help to prevent the development of skin cancer. Another area of interest is the potential use of Ethyl hydroxymethoxycinnamate in the development of new sunscreens and other skin care products. Ethyl hydroxymethoxycinnamate is a safe and effective UV-absorbing agent, making it an ideal candidate for use in these products. Finally, there is a need for more research on the long-term safety and efficacy of Ethyl hydroxymethoxycinnamate. While Ethyl hydroxymethoxycinnamate has been shown to be safe and effective in short-term studies, more research is needed to determine its long-term effects on the skin and overall health.
Méthodes De Synthèse
Ethyl hydroxymethoxycinnamate is synthesized through the esterification of hydroxycinnamic acid with ethanol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or hydrochloric acid. The resulting product is a white crystalline powder that is soluble in alcohol and oils.
Applications De Recherche Scientifique
Ethyl hydroxymethoxycinnamate has been extensively studied for its potential benefits in protecting the skin from UV radiation. It has been shown to absorb UVB radiation and to have a protective effect against skin damage caused by UV radiation. Ethyl hydroxymethoxycinnamate is also being studied for its potential anti-inflammatory and antioxidant properties. It has been shown to reduce inflammation and to protect cells from oxidative stress.
Propriétés
Numéro CAS |
1333-54-6 |
|---|---|
Nom du produit |
Ethyl hydroxymethoxycinnamate |
Formule moléculaire |
C12H14O4 |
Poids moléculaire |
222.24 g/mol |
Nom IUPAC |
ethyl (E)-3-[4-(hydroxymethoxy)phenyl]prop-2-enoate |
InChI |
InChI=1S/C12H14O4/c1-2-15-12(14)8-5-10-3-6-11(7-4-10)16-9-13/h3-8,13H,2,9H2,1H3/b8-5+ |
Clé InChI |
DBWZHPLQAQFVRY-VMPITWQZSA-N |
SMILES isomérique |
CCOC(=O)/C=C/C1=CC=C(C=C1)OCO |
SMILES |
CCOC(=O)C=CC1=CC=C(C=C1)OCO |
SMILES canonique |
CCOC(=O)C=CC1=CC=C(C=C1)OCO |
Autres numéros CAS |
1333-54-6 |
Synonymes |
ethyl hydroxymethoxycinnamate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Benzenesulfonic acid, [[4-[[4-(phenylimino)-2,5-cyclohexadien-1-ylidene][4-[(sulfophenyl)amino]phenyl]methyl]phenyl]amino]-](/img/structure/B73540.png)
